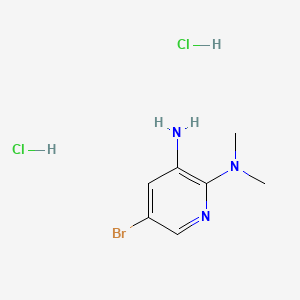
(2-ethyl-6-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethyl-6-methylphenyl)methanamine hydrochloride, also known as EMPMH, is an organic compound that has been used in scientific research for various applications. It is a colorless solid that is soluble in water and alcohol. The chemical synthesis of EMPMH is relatively simple, involving the reaction of 2-ethyl-6-methylphenol with methylamine hydrochloride.
Scientific Research Applications
(2-ethyl-6-methylphenyl)methanamine hydrochloride has a variety of scientific research applications. It has been used in studies of the metabolism of drugs, as well as in the synthesis of a variety of compounds. It has also been used as a substrate in studies of the enzymatic activity of enzymes. In addition, (2-ethyl-6-methylphenyl)methanamine hydrochloride has been used as a model compound in studies of the pharmacokinetics of drugs.
Mechanism of Action
(2-ethyl-6-methylphenyl)methanamine hydrochloride has a variety of mechanisms of action. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs. In addition, (2-ethyl-6-methylphenyl)methanamine hydrochloride has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-ethyl-6-methylphenyl)methanamine hydrochloride have been studied in various animal models. It has been found to have antinociceptive and anti-inflammatory effects, as well as anxiolytic and antidepressant-like effects. In addition, (2-ethyl-6-methylphenyl)methanamine hydrochloride has been found to have anti-diabetic effects in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using (2-ethyl-6-methylphenyl)methanamine hydrochloride in laboratory experiments include its low cost, easy synthesis, and wide range of applications. However, there are also some limitations to using (2-ethyl-6-methylphenyl)methanamine hydrochloride in laboratory experiments. For example, the compound is not very stable and can easily decompose in the presence of light or heat. In addition, the compound is not very soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Future Directions
There are a number of potential future directions for research involving (2-ethyl-6-methylphenyl)methanamine hydrochloride. For example, further studies could be conducted to investigate the pharmacological effects of the compound in humans. In addition, further research could be conducted to explore the potential therapeutic applications of (2-ethyl-6-methylphenyl)methanamine hydrochloride, such as in the treatment of anxiety and depression. Finally, further studies could be conducted to investigate the potential synergistic effects of (2-ethyl-6-methylphenyl)methanamine hydrochloride when combined with other compounds.
Synthesis Methods
The synthesis of (2-ethyl-6-methylphenyl)methanamine hydrochloride is relatively straightforward. It involves the reaction of 2-ethyl-6-methylphenol (EEM) with methylamine hydrochloride (MAH) in a 1:1 molar ratio. The reaction is typically conducted in aqueous solution at a temperature of 80-90°C for a period of 1-2 hours. The resulting product is a white crystalline solid that is soluble in water and alcohol.
properties
IUPAC Name |
(2-ethyl-6-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-8(2)10(9)7-11;/h4-6H,3,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJCLTZYLKOSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-6-methylphenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)




